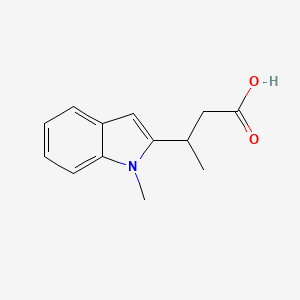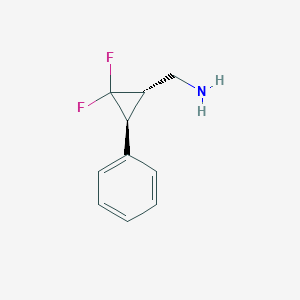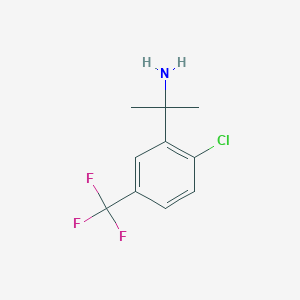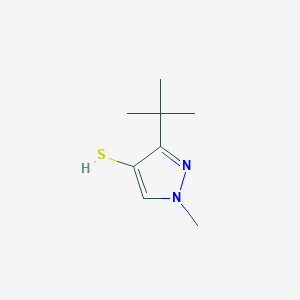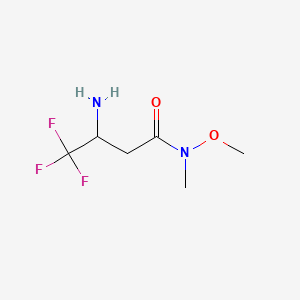
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide is a fluorinated organic compound with the molecular formula C6H10F3NO2. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide typically involves the reaction of 4,4,4-trifluoro-N-methoxy-N-methylbutanamide with an amine source. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include trifluoromethyl compounds and methoxy-methyl amides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-trifluoro-N-methoxy-N-methylbutanamide
- 3-amino-4-(2,4,5-trifluorophenyl)butyric acid
- 4-chloro-3-trifluoromethylphenyl isocyanate
Uniqueness
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it more stable and reactive compared to similar compounds, enhancing its utility in various applications .
Propriétés
Formule moléculaire |
C6H11F3N2O2 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
3-amino-4,4,4-trifluoro-N-methoxy-N-methylbutanamide |
InChI |
InChI=1S/C6H11F3N2O2/c1-11(13-2)5(12)3-4(10)6(7,8)9/h4H,3,10H2,1-2H3 |
Clé InChI |
CIXQVFXFXIUMTD-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC(C(F)(F)F)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


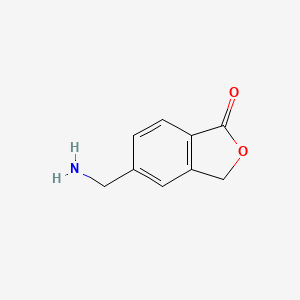

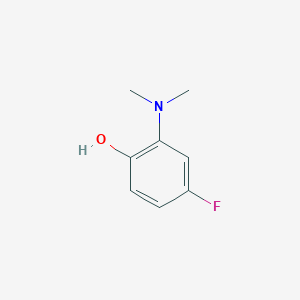
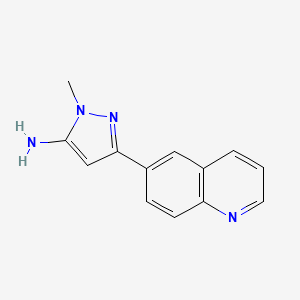
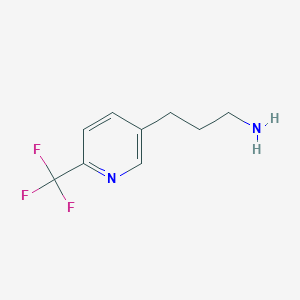
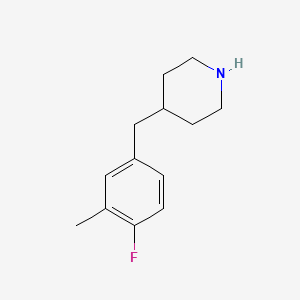
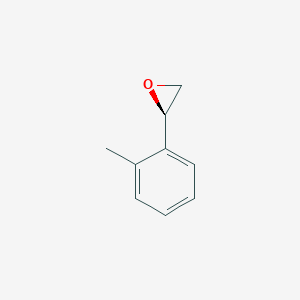
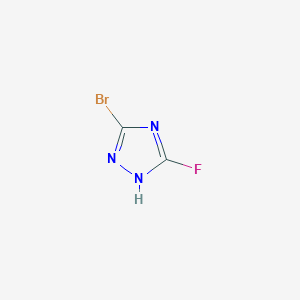
![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
